Divergent Catalytic Efficiency in Dimeric Zinc Complexes: A 10-Fold Advantage for Bis(p-Nitrophenyl) Phosphate
The dinuclear zinc complex [Zn2L1(OH)2]2+ demonstrates a pronounced substrate-specific enhancement for bis(p-nitrophenyl) phosphate (BNP) compared to a mononuclear control. This head-to-head comparison reveals a near 10-fold increase in the hydrolysis rate of BNP, a clear and quantifiable differentiation that highlights the compound's superior sensitivity to certain catalytic geometries [1].
| Evidence Dimension | Hydrolysis Rate |
|---|---|
| Target Compound Data | Relative rate of 10-fold increase for bis(p-nitrophenyl) phosphate |
| Comparator Or Baseline | Mononuclear L2-Zn-OH+ complex (baseline) |
| Quantified Difference | 10-fold increase |
| Conditions | Aqueous solution, 308.1 K, in the presence of dinuclear [Zn2L1(OH)2]2+ vs. mononuclear L2-Zn-OH+ complexes |
Why This Matters
This data directly informs the selection of BNPP in assays designed to probe cooperative metal-ion catalysis, a mechanism central to many metalloenzymes, and underscores that other substrates may not exhibit this amplified response.
- [1] CHERIC. Hydrolysis rate of bis(p-nitrophenyl) phosphate (BNP) in the presence of LB and L2 zinc complexes. Summary of findings on dinuclear vs. mononuclear catalysis. View Source
